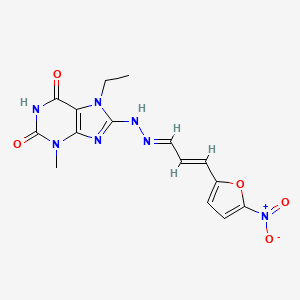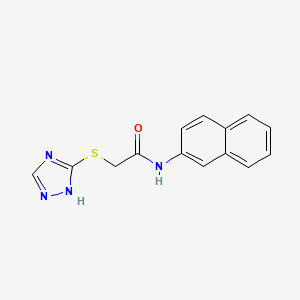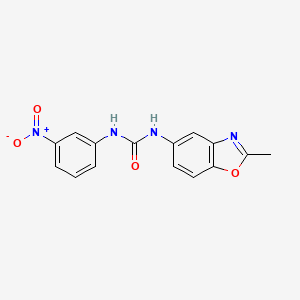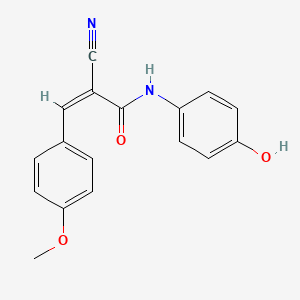
N-(4-methyl-3-nitrophenyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-3-nitrophenyl)isonicotinamide (MNPA) is a chemical compound that has gained significant attention in scientific research. It is a derivative of isoniazid, a well-known anti-tuberculosis drug. MNPA has been shown to have promising biological activities, making it a potential lead compound for drug development.
作用机制
N-(4-methyl-3-nitrophenyl)isonicotinamide exerts its biological activities through multiple mechanisms of action. It has been shown to inhibit the growth of Mycobacterium tuberculosis by inhibiting the synthesis of mycolic acid, a key component of the bacterial cell wall. N-(4-methyl-3-nitrophenyl)isonicotinamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Furthermore, N-(4-methyl-3-nitrophenyl)isonicotinamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-methyl-3-nitrophenyl)isonicotinamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. N-(4-methyl-3-nitrophenyl)isonicotinamide has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(4-methyl-3-nitrophenyl)isonicotinamide has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.
实验室实验的优点和局限性
N-(4-methyl-3-nitrophenyl)isonicotinamide has several advantages for lab experiments. It has high potency and selectivity for its biological targets, making it a useful tool for studying these targets. Additionally, N-(4-methyl-3-nitrophenyl)isonicotinamide can be synthesized in high purity and yield, making it readily available for lab experiments. However, N-(4-methyl-3-nitrophenyl)isonicotinamide also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, N-(4-methyl-3-nitrophenyl)isonicotinamide can be toxic at high concentrations, which can limit its use in cell-based assays.
未来方向
There are several future directions for the study of N-(4-methyl-3-nitrophenyl)isonicotinamide. One potential direction is the development of N-(4-methyl-3-nitrophenyl)isonicotinamide-based drugs for the treatment of tuberculosis and other infectious diseases. Another potential direction is the study of the molecular mechanisms underlying the biological activities of N-(4-methyl-3-nitrophenyl)isonicotinamide. Additionally, N-(4-methyl-3-nitrophenyl)isonicotinamide could be used as a tool for studying the role of its biological targets in disease pathogenesis. Finally, the synthesis of N-(4-methyl-3-nitrophenyl)isonicotinamide analogs could lead to the discovery of compounds with improved potency and selectivity for its biological targets.
合成方法
N-(4-methyl-3-nitrophenyl)isonicotinamide can be synthesized through a multistep process involving the reaction of isoniazid with 4-methyl-3-nitrobenzoyl chloride. The resulting compound is then treated with triethylamine to yield N-(4-methyl-3-nitrophenyl)isonicotinamide. The synthesis of N-(4-methyl-3-nitrophenyl)isonicotinamide has been optimized to yield high purity and yield.
科学研究应用
N-(4-methyl-3-nitrophenyl)isonicotinamide has been extensively studied for its biological activities. It has been shown to have potent anti-tuberculosis activity, making it a potential lead compound for the development of new anti-tuberculosis drugs. Additionally, N-(4-methyl-3-nitrophenyl)isonicotinamide has been shown to have anti-inflammatory, antioxidant, and anticancer activities.
属性
IUPAC Name |
N-(4-methyl-3-nitrophenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-9-2-3-11(8-12(9)16(18)19)15-13(17)10-4-6-14-7-5-10/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEICZZPGOGIMJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-3-nitrophenyl)pyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide](/img/structure/B5779938.png)

![4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5779952.png)

![N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5779971.png)


![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5779992.png)
![1-ethyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5779997.png)

![8H-cyclohepta[b]quinoxalin-8-one oxime](/img/structure/B5780007.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5780012.png)
